Exclusive Antifungal Activity vs. Neomycin's Antibacterial Profile
Fradicin is co-produced with neomycin by the same S. fradiae strain, yet its biological activity is entirely distinct. Fradicin is active only against fungi and shows no activity against bacteria such as Staphylococcus aureus or Escherichia coli [1]. In contrast, neomycin is a broad-spectrum antibacterial aminoglycoside complex with no antifungal activity [2]. This clear functional separation makes fradicin the compound of choice for experiments requiring pure antifungal intervention without confounding antibacterial effects.
| Evidence Dimension | Antimicrobial spectrum (qualitative) |
|---|---|
| Target Compound Data | Active only against fungi; inactive against S. aureus and E. coli |
| Comparator Or Baseline | Neomycin (co-produced from same strain): broad-spectrum antibacterial, no antifungal activity |
| Quantified Difference | Mutually exclusive activity profiles |
| Conditions | Standard microbial assays as described in Swart et al. (1950) and MeSH database |
Why This Matters
For applications requiring a pure antifungal agent without bacterial interference, fradicin provides a clear advantage over the co-extracted neomycin complex.
- [1] Swart, E. A., et al. (1950). ANTIFUNGAL ANTIBIOTICS. Journal of the American Medical Association, 143(13), 1166. https://jamanetwork.com/journals/jama/article-abstract/297522 View Source
- [2] MeSH Database. Neomycin. National Library of Medicine. https://meshb.nlm.nih.gov/record/ui?ui=D009355 View Source
